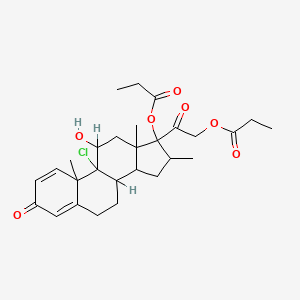

Beclometasone dipropionate

概要

説明

ベクロメタゾンジプロピオン酸は、主に抗炎症作用と免疫抑制作用を持つ合成コルチコステロイドです。喘息、アレルギー性鼻炎、皮膚疾患などのさまざまな炎症性疾患の治療に広く用いられています。 この化合物は、吸入薬、鼻スプレー、クリーム、錠剤など、さまざまな形態で入手できます .

2. 製法

合成経路と反応条件: ベクロメタゾンジプロピオン酸の調製には、いくつかの工程が含まれます。

最初の反応:

中間体の生成: 中間体に三塩化アルミニウムを添加し、その後第2の有機溶媒を添加して、別の中間体(式II)を得ます。

プロピオン化: 触媒とプロピオン化試薬を中間体(式II)に添加して、第3の中間体(式III)を生成します。

工業生産方法: ベクロメタゾンジプロピオン酸の工業生産は、通常、上記の手順を用いた大規模合成で行われます。このプロセスは、収量と純度が最適化され、最終生成物が医薬品基準を満たしていることを保証します。

準備方法

Synthetic Routes and Reaction Conditions: The preparation of beclomethasone dipropionate involves several steps:

Initial Reaction:

Intermediate Formation: Aluminum trichloride is added to the intermediate, followed by the addition of a second organic solvent to obtain another intermediate (Formula II).

Propionylation: A catalyst and a propionylation reagent are added to the intermediate (Formula II) to form a third intermediate (Formula III).

Industrial Production Methods: Industrial production of beclomethasone dipropionate typically involves large-scale synthesis using the above-mentioned steps. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards.

化学反応の分析

Key Reaction Steps:

-

Macrocyclic and Ring-Opening Reactions :

DB-11 reacts with triethyl orthopropionate in tetrahydrofuran (THF) under acidic conditions (p-toluenesulfonic acid) to form a macrocyclic intermediate. Subsequent ring-opening with aluminum trichloride yields a diol intermediate . -

Propionylation :

The diol undergoes selective acylation at the C17 and C21 hydroxyl groups using propionic anhydride or propionyl chloride in dichloromethane, catalyzed by DMAP (4-dimethylaminopyridine). This step achieves >98% purity with a yield of 121% (HPLC) . -

Recrystallization :

Crude BDP is purified via recrystallization in ethyl acetate, achieving a final HPLC content of 98.65% and maximum single impurity of 0.28% .

Metabolic Reactions

BDP undergoes rapid hydrolysis and cytochrome P450-mediated transformations to form active and inactive metabolites:

Hydrolysis Pathways:

-

Esterase-Mediated Hydrolysis :

BDP is hydrolyzed by esterases in the lung and liver into beclomethasone-17-monopropionate (17-BMP) (major active metabolite) and beclomethasone-21-monopropionate (21-BMP) . Further hydrolysis yields beclomethasone (BOH) . -

CYP3A4/5 Oxidation :

CYP3A enzymes hydroxylate BDP at the 6β-position, forming 6β-OH-BDP , which is subsequently hydrolyzed to 6β-OH-17-BMP .

Table 2: Metabolic Pathways and Pharmacokinetics

| Metabolite | Enzyme Involvement | Half-Life (t₁/₂) | Protein Binding | Source |

|---|---|---|---|---|

| 17-BMP | Esterases, CYP3A4/5 | 2.7 h | 94–96% | |

| 21-BMP | Esterases | – | – | |

| BOH | Esterases | Transient | – | |

| 6β-OH-BDP | CYP3A4/5 | – | – |

CYP3A Catalysis:

-

Substrate Specificity : CYP3A4 and CYP3A5 metabolize BDP with similar efficiency (t₁/₂ = 55 ± 15 min vs. 43 ± 12 min) .

-

Inhibition Studies : Co-administration of esterase inhibitors (e.g., paraoxon) reduces hydrolysis, shifting metabolism toward CYP3A-mediated oxidation .

Bioavailability Data:

-

Absolute Bioavailability :

Stability and Degradation

BDP is sensitive to:

科学的研究の応用

Asthma Management

BDP is primarily utilized in the management of asthma. It is available in inhalation forms, which allow for direct delivery to the lungs, minimizing systemic side effects. Clinical studies have demonstrated that BDP effectively improves lung function and reduces asthma symptoms.

- Efficacy Studies : A Phase II study indicated that BDP dosages of 200 µg twice daily provided optimal efficacy and safety for patients with poorly controlled asthma on low/medium-dose inhaled corticosteroids (ICS) . Another study highlighted significant improvements in lung function and reduced asthma symptoms with BDP delivered via hydrofluoroalkane breath-actuated inhalers compared to placebo .

Allergic Rhinitis

In allergic rhinitis, BDP is administered intranasally to alleviate symptoms such as nasal congestion and inflammation. Its anti-inflammatory effects help reduce mucosal swelling and hyperreactivity.

Ulcerative Colitis

Oral formulations of BDP have been explored for treating mild to moderately active ulcerative colitis. A retrospective multicenter study involving 434 patients revealed that BDP achieved remission in 44.4% of cases, with a favorable safety profile . The mean partial Mayo Clinic score significantly decreased post-treatment, indicating effective symptom management.

Safety Profile

While BDP is effective, it is essential to monitor potential side effects, especially with long-term use. Common adverse effects include oral candidiasis and respiratory infections . Studies have shown that high doses may disrupt the hypothalamic-pituitary-adrenal (HPA) axis; however, when used appropriately, the systemic effects are minimal compared to other corticosteroids .

Case Study 1: Asthma Management

A notable case involved a 78-year-old woman with uncontrolled asthma who was treated with a single inhaler containing BDP/formoterol fumarate. Following the treatment shift to a triple therapy including glycopyrronium, significant improvements were observed in diaphragmatic function and overall asthma control . The patient's ACQ-5 score improved markedly, demonstrating the efficacy of BDP in severe cases.

Case Study 2: Ulcerative Colitis Treatment

In another case involving patients with active ulcerative colitis treated with oral BDP, the results indicated that prolonged treatment (over four weeks) led to higher remission rates, particularly in those with mild to moderate disease . This underscores the importance of treatment duration in achieving clinical outcomes.

Comparative Efficacy

| Application | Formulation Type | Efficacy Rate | Common Side Effects |

|---|---|---|---|

| Asthma | Inhalation (MDI/Breath-actuated) | Significant improvement in lung function | Oral candidiasis, respiratory infections |

| Allergic Rhinitis | Intranasal | Effective symptom relief | Nasal irritation |

| Ulcerative Colitis | Oral | Remission in ~44% | Mild gastrointestinal upset |

作用機序

ベクロメタゾンジプロピオン酸は、細胞質のグルココルチコイド受容体に結合することにより、その効果を発揮します。結合すると、受容体-ステロイド複合体は核に移行し、特定のDNA配列に結合し、遺伝子発現の変化をもたらします。 これは、プロ炎症性サイトカイン産生の阻害と炎症反応の抑制につながります .

類似化合物:

- フルチカゾンプロピオン酸

- ブデソニド

- トリアムシノロンアセトニド

比較:

- フルチカゾンプロピオン酸: ベクロメタゾンジプロピオン酸と同様の抗炎症作用を示しますが、作用持続時間が長く、鼻粘膜に対する刺激が少ない .

- ブデソニド: 喘息やアレルギー性鼻炎にも使用されますが、薬物動態が異なり、代謝の仕方が異なります .

- トリアムシノロンアセトニド: 同様の適応症に使用されますが、効力と副作用プロファイルが異なります .

ベクロメタゾンジプロピオン酸は、活性代謝物である17-BMPに迅速に変換されるという点でユニークです。17-BMPはグルココルチコイド受容体への結合親和性が高いため、炎症の抑制に非常に効果的です .

類似化合物との比較

- Fluticasone propionate

- Budesonide

- Triamcinolone acetonide

Comparison:

- Fluticasone propionate: Similar to beclomethasone dipropionate in its anti-inflammatory properties but has a longer duration of action and is less irritating to the nasal mucosa .

- Budesonide: Also used for asthma and allergic rhinitis, but has a different pharmacokinetic profile and is metabolized differently .

- Triamcinolone acetonide: Used for similar indications but has a different potency and side effect profile .

Beclomethasone dipropionate is unique in its rapid conversion to the active metabolite 17-BMP, which has a high binding affinity for glucocorticoid receptors, making it highly effective in reducing inflammation .

生物活性

Beclometasone dipropionate (BDP) is a potent corticosteroid widely used for its anti-inflammatory properties in the treatment of various respiratory and allergic conditions. This article provides a comprehensive overview of its biological activity, pharmacokinetics, and clinical applications, supported by data tables and relevant research findings.

Overview of this compound

This compound is primarily utilized in inhalation therapy for asthma and allergic rhinitis, as well as in topical formulations for skin disorders. Its mechanism of action involves the reduction of inflammation through the inhibition of inflammatory mediators.

Pharmacokinetics

The pharmacokinetic profile of BDP is characterized by its rapid metabolism and low systemic bioavailability. Key pharmacokinetic parameters are summarized in Table 1.

| Parameter | Value |

|---|---|

| Bioavailability (Inhaled) | 62% (total inhaled bioavailability) |

| First-pass Metabolism | >99% (oral administration) |

| Half-life (Serum) | 1.5 hours (inhaled) |

| Volume of Distribution | 20 L (BDP), 424 L (active metabolite) |

| Protein Binding | 94-96% (beclomethasone-17-monopropionate) |

The majority of BDP administered via inhalation is converted to its active metabolite, beclomethasone-17-monopropionate (17-BMP), which exhibits significantly higher potency in anti-inflammatory activity compared to BDP itself .

BDP exerts its effects by binding to glucocorticoid receptors, leading to the transcriptional regulation of anti-inflammatory genes. This results in decreased synthesis and release of pro-inflammatory cytokines and mediators such as interleukins and leukotrienes. The drug also demonstrates vasoconstrictive properties, which contribute to its efficacy in reducing airway inflammation .

Asthma and Allergic Rhinitis

Clinical studies have shown that BDP effectively improves lung function and reduces symptoms in patients with asthma. A review indicated that BDP significantly decreased airway hyper-reactivity and severity of asthmatic symptoms when administered via metered-dose inhaler (MDI) or nebulization .

Case Studies

- Chronic Obstructive Pulmonary Disease (COPD) : A randomized trial compared BDP with fenspiride in COPD patients over six months, demonstrating that BDP provided significant improvements in lung function parameters such as Forced Vital Capacity (FVC) and Forced Expiratory Volume in 1 second (FEV1) .

- Allergic Rhinitis : In a cohort of patients with seasonal allergic rhinitis, BDP achieved symptom relief in approximately 80% of cases, illustrating its effectiveness in managing upper respiratory allergies .

Systemic Effects and Safety Profile

While BDP is designed for local action with minimal systemic absorption, chronic use can lead to potential side effects such as growth suppression in pediatric populations and disruption of the hypothalamic-pituitary-adrenal (HPA) axis. Studies indicate that the risk of these effects is dose-dependent; lower doses tend to minimize systemic exposure .

Research Findings

Recent studies have explored innovative delivery methods for BDP, such as liposomal formulations aimed at enhancing local delivery while reducing oxidative stress induced by environmental factors like cigarette smoke. These formulations have shown promise in mitigating the adverse effects associated with traditional delivery methods .

特性

IUPAC Name |

[2-(9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37ClO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVIULQEHSCUHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)OC(=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37ClO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40859913 | |

| Record name | 9-Chloro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-diene-17,21-diyl dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5534-09-8 | |

| Record name | BECLOMETHASONE DIPROPIONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。